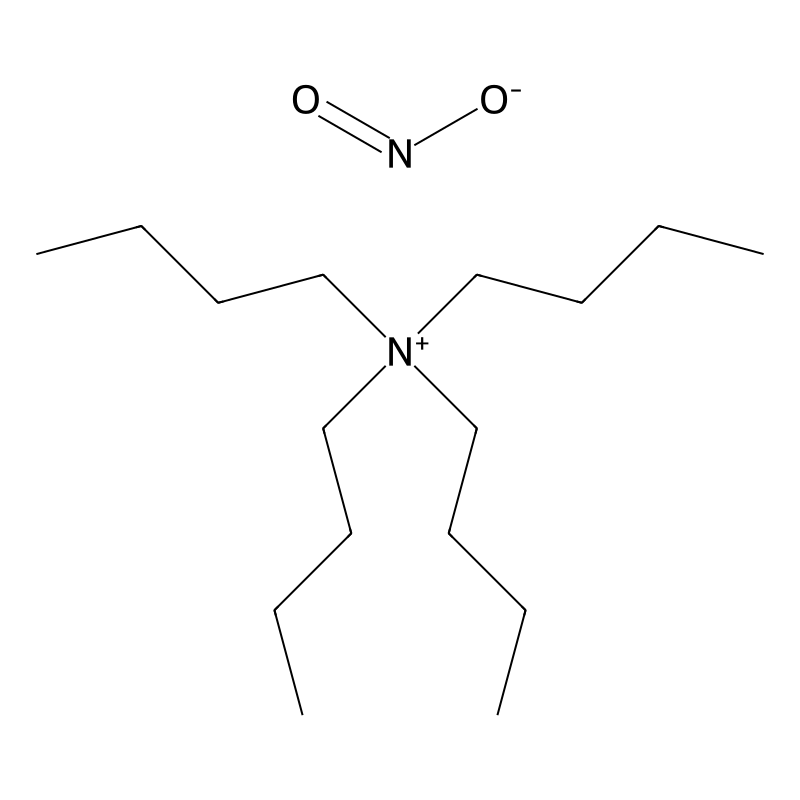

Tetrabutylammonium nitrite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Aliphatic Nitrocompound Synthesis: TBAN acts as a reagent for converting aliphatic bromides into nitrocompounds. This reaction offers a convenient method for introducing a nitro functional group essential for synthesizing various organic molecules with desired properties PubChem | Tetrabutylammonium nitrite, CID 3015282: .

Biological Research (Preliminary Findings)

While research on TBAN's biological applications is ongoing, some preliminary findings suggest interesting possibilities:

- Potential for Cardioprotection: Studies in animal models indicate that TBAN might reduce infarct size (area of tissue death) and improve heart function after ischemic reperfusion injury (damage caused by restoring blood flow to previously oxygen-deprived tissue) Biosynth | FT61579 | 26501-54-2 | Tetrabutylammonium nitrite: . The exact mechanism behind this potential benefit is yet to be fully elucidated.

- Antioxidant Properties: Some research suggests TBAN might possess antioxidant properties, meaning it could potentially scavenge free radicals and protect cells from oxidative stress Biosynth | FT61579 | 26501-54-2 | Tetrabutylammonium nitrite: . However, more research is required to understand the extent and significance of this potential effect.

Tetrabutylammonium nitrite is an organic compound with the chemical formula C₁₆H₃₆N₂O₂. It belongs to a class of compounds known as tetraalkylammonium salts, which are characterized by their quaternary ammonium structure. This compound is typically used as a reagent in organic synthesis due to its ability to facilitate various

TBAN is a hazardous material and should be handled with appropriate precautions:

- Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to eyes, skin, and respiratory tract. Chronic exposure may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen [, ].

- Flammability: Low flammability, but can decompose upon heating, releasing flammable gases [].

- Reactivity: Can react violently with strong acids or oxidizing agents [].

- Nitrosation Reactions: It can convert amines into corresponding nitrosoamines, which are valuable intermediates in organic synthesis.

- Oxidation Reactions: The compound acts as an oxidizing agent in various organic transformations, including the synthesis of aromatic azides from amines .

- Radical Reactions: Under certain conditions, it can initiate radical reactions that lead to the formation of complex organic structures, such as isoxazoles and pyrroles .

Tetrabutylammonium nitrite can be synthesized through various methods:

- Reaction of Tetrabutylammonium Hydroxide with Sodium Nitrite: This method involves mixing tetrabutylammonium hydroxide with sodium nitrite in an aqueous solution, leading to the formation of tetrabutylammonium nitrite.

- Salt Metathesis: This process includes exchanging the counterion of tetrabutylammonium chloride with sodium nitrite, resulting in tetrabutylammonium nitrite and sodium chloride as byproducts .

Tetrabutylammonium nitrite has several applications:

- Organic Synthesis: It is widely used as a reagent for the preparation of nitroso compounds and other nitrogen-containing heterocycles.

- Catalysis: The compound serves as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and yields.

- Analytical Chemistry: It can be employed in analytical methods for detecting amines and other related compounds due to its reactivity with such functional groups .

Interaction studies involving tetrabutylammonium nitrite primarily focus on its reactivity with amines and other nucleophiles. These studies reveal that under acidic or basic conditions, tetrabutylammonium nitrite can undergo significant transformations, leading to the formation of various nitrogen-containing products. The kinetics and mechanisms of these interactions are crucial for optimizing synthetic pathways in organic chemistry .

Tetrabutylammonium nitrite shares similarities with several other compounds in terms of structure and reactivity. Here is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Reactions | Unique Features |

|---|---|---|---|

| Tetrabutylammonium chloride | Quaternary Ammonium Salt | Nucleophilic substitution | Stable under a wide range of conditions |

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Nucleophilic substitution | More reactive than chloride |

| Tetrabutylammonium nitrate | Quaternary Ammonium Salt | Nitration reactions | Used primarily for nitration applications |

| Tert-butyl nitrite | Organic Nitrite | Nitrosation | Acts primarily as an oxidizing agent |

Tetrabutylammonium nitrite stands out due to its specific role in facilitating both nitrosation and oxidation reactions while maintaining stability compared to other similar ammonium salts. Its unique properties make it particularly useful in synthetic organic chemistry.

Tetrabutylammonium nitrite represents a significant quaternary ammonium salt with diverse synthetic applications, particularly in phase transfer catalysis and organic nitration reactions [1] [2]. The development of efficient synthetic methodologies for this compound has attracted considerable attention due to its utility as a nitrating agent and its role in facilitating reactions between compounds in different phases [2]. Multiple synthetic approaches have been established, each offering distinct advantages and challenges in terms of yield, purity, and scalability.

Ion-Exchange Protocols for Quaternary Ammonium Nitrite Salts

Ion-exchange methodologies constitute one of the most reliable and scalable approaches for synthesizing tetrabutylammonium nitrite salts [3] [4]. The fundamental principle involves the replacement of counterions in quaternary ammonium halides through selective anion exchange processes using specialized resins [5] [6].

Strong base anion exchange resins containing quaternary ammonium functional groups demonstrate exceptional performance in nitrite salt production [7] [6]. These resins, particularly Type I strong base exchangers with trimethylammonium functional groups, exhibit exchange capacities ranging from 3.5 to 4.2 milliequivalents per gram and maintain high selectivity for nitrite ions across the entire pH range from 0 to 14 [5] [6]. The ion exchange process typically achieves conversion efficiencies between 90 and 95 percent, making this methodology highly attractive for commercial applications [8].

The mechanism of ion exchange involves the preferential binding of nitrite anions to the positively charged quaternary ammonium sites within the resin matrix [7] [8]. The selectivity for nitrite over other anions is influenced by the steric accessibility of the exchange centers and the specific hydration characteristics of the target anion [8]. Research has demonstrated that varying the steric accessibility of quaternary ammonium exchange centers provides a powerful tool for selectivity control, with experimental values showing selectivity changes of approximately three orders of magnitude for single-charged ion exchanges [8].

Continuous ion exchange systems offer enhanced efficiency compared to batch processes, achieving regeneration efficiencies between 92 and 98 percent [4]. These flowing bed systems maintain exchange capacities of 3.2 to 4.0 milliequivalents per gram while operating effectively across pH ranges from 2 to 12 [4]. The continuous nature of these systems eliminates many of the mass transfer limitations associated with traditional batch ion exchange processes.

| Ion Exchange Type | Exchange Capacity (meq/g) | Operating pH Range | Selectivity for Nitrite | Regeneration Efficiency (%) |

|---|---|---|---|---|

| Strong Base Type I | 3.5-4.2 | 0-14 | High | 90-95 |

| Strong Base Type II | 3.0-3.8 | 0-14 | Moderate-High | 85-92 |

| Weak Base | 4.0-5.5 | 0-9 | Moderate | 80-90 |

| Continuous Systems | 3.2-4.0 | 2-12 | High | 92-98 |

Optimization of Counterion Pairing Strategies

The optimization of counterion pairing represents a critical aspect of tetrabutylammonium nitrite synthesis, significantly influencing both the physical properties and synthetic accessibility of the final product [9] [10]. Computational studies have revealed that tetrabutylammonium cations exhibit consistent structural motifs when paired with various inorganic anions, demonstrating a general pattern that applies across 93 different ion pair combinations [9].

The strength of ion pairing between tetrabutylammonium cations and nitrite anions is classified as moderate, falling between the strong pairing observed with bromide ions and the weak interactions seen with perchlorate anions [9] [10]. This moderate pairing strength contributes to the compound's favorable solubility characteristics in organic solvents while maintaining sufficient ionic character for effective phase transfer applications [10].

Hydration energy considerations play a fundamental role in counterion optimization strategies [11] [10]. Nitrite anions exhibit a hydration energy of approximately -315 kilojoules per mole, positioning them favorably for extraction into organic phases when paired with lipophilic quaternary ammonium cations [11]. This energy profile enables effective phase transfer while maintaining the stability necessary for synthetic applications.

The influence of counterion size and flexibility on ion pair formation has been extensively studied [11]. Research indicates that the ionic radius of nitrite (1.84 Ångströms) provides an optimal balance between steric compatibility with tetrabutylammonium cations and sufficient charge density for effective electrostatic interactions [11]. This size optimization contributes to the compound's thermal stability, which typically ranges from 180 to 220 degrees Celsius [12].

Counterion pairing strategies must also consider the impact on catalytic activity in phase transfer applications [13]. The moderate pairing strength of nitrite anions with tetrabutylammonium cations facilitates the formation of complexes that can effectively transfer reactive species between phases while maintaining sufficient lability for rapid exchange processes [13]. This balance is crucial for applications requiring both stability and reactivity.

| Counterion | Ionic Radius (Å) | Hydration Energy (kJ/mol) | Pairing Strength | Thermal Stability (°C) |

|---|---|---|---|---|

| Nitrite | 1.84 | -315 | Moderate | 180-220 |

| Bromide | 1.96 | -335 | Strong | 220-260 |

| Chloride | 1.81 | -365 | Weak | 200-240 |

| Nitrate | 1.89 | -310 | Moderate | 190-230 |

Large-Scale Production Challenges and Purification Techniques

Large-scale production of tetrabutylammonium nitrite presents several significant challenges that must be addressed to achieve commercial viability [14] [15]. Heat transfer limitations represent one of the primary obstacles, as inadequate thermal management can lead to reduced reaction rates and the formation of localized hot spots that promote side reactions [16]. Continuous flow reactor systems have emerged as an effective solution, providing enhanced heat transfer characteristics and improved temperature control compared to traditional batch processes [16].

Mass transfer bottlenecks constitute another critical challenge in scaling up tetrabutylammonium nitrite production [14]. Incomplete conversion and the formation of undesired side products often result from inadequate mixing and poor interfacial contact between reactants [13]. The implementation of phase transfer catalysts and improved agitation systems has proven effective in overcoming these limitations, achieving conversion rates exceeding 90 percent in optimized systems [13].

Product purity control becomes increasingly complex at large scales due to the accumulation of trace impurities and the difficulty of maintaining consistent reaction conditions [15] [17]. Online monitoring systems coupled with automated control strategies provide real-time feedback for maintaining product specifications [15]. These systems typically monitor key parameters including pH, temperature, and conductivity to ensure consistent product quality.

Solvent recovery and recycling represent significant economic considerations in large-scale operations [17]. The high operating costs associated with solvent losses necessitate the implementation of efficient recovery systems [17]. Distillation optimization and membrane separation technologies have demonstrated effectiveness in achieving solvent recovery rates exceeding 95 percent while maintaining product purity [17].

Crystallization control presents unique challenges in large-scale tetrabutylammonium nitrite production [18]. Variable crystal size and agglomeration can significantly impact product handling and dissolution characteristics [18]. Controlled cooling strategies combined with seeding techniques provide effective approaches for managing crystal morphology and size distribution [18].

Purification techniques for tetrabutylammonium nitrite must address multiple types of impurities while maintaining economic viability [17]. Recrystallization from alcohol represents the most widely employed method, achieving purities between 95 and 99 percent with excellent scalability and high cost effectiveness [17]. This technique effectively removes unreacted starting materials and inorganic salts through selective dissolution and precipitation [17].

Solvent extraction methods provide complementary purification capabilities, particularly for removing organic impurities and residual solvents [17]. These techniques typically achieve purities between 92 and 97 percent with medium to high process efficiency [17]. The moderate cost effectiveness of solvent extraction makes it suitable for applications requiring intermediate purity levels.

Advanced purification methods such as column chromatography can achieve exceptional purity levels of 98 to 99.5 percent [17]. However, the limited scalability and low cost effectiveness of chromatographic methods restrict their application to specialized high-purity requirements [17].

| Purification Method | Primary Target Impurities | Typical Purity (%) | Process Efficiency | Scalability |

|---|---|---|---|---|

| Recrystallization | Starting materials, salts | 95-99 | High | Excellent |

| Solvent Extraction | Organic impurities | 92-97 | Medium-High | Good |

| Column Chromatography | Trace organics | 98-99.5 | Medium | Limited |

| Activated Carbon | Colored compounds | 94-98 | Medium | Good |

The integration of multiple purification techniques in series often provides the optimal balance between purity, efficiency, and cost effectiveness [17]. Sequential application of recrystallization followed by activated carbon treatment typically achieves purities exceeding 98 percent while maintaining excellent scalability and reasonable operating costs [17].

Process safety considerations become paramount in large-scale operations due to the potential for accumulation of reactive intermediates and the handling of significant quantities of chemicals [19]. Process intensification through continuous operation and the implementation of inherently safer design principles help minimize safety risks while improving operational efficiency [19].

| Production Challenge | Impact | Proposed Solutions | Implementation Complexity |

|---|---|---|---|

| Heat Transfer Limitations | Reduced rates, hot spots | Flow reactors, enhanced mixing | Medium |

| Mass Transfer Bottlenecks | Incomplete conversion | Phase transfer catalysts | Medium-High |

| Product Purity Control | Off-specification product | Online monitoring | High |

| Solvent Recovery | High operating costs | Membrane separation | High |

| Crystallization Control | Variable crystal size | Controlled cooling | Medium |

Tetrabutylammonium nitrite exhibits distinctive nucleophilic behavior in organic solvents, functioning as a versatile source of nitrite ions for various synthetic transformations. The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide compared to inorganic nitrite salts, making it particularly valuable for organic synthesis [2].

The nitrite ion (NO₂⁻) in tetrabutylammonium nitrite acts as an ambident nucleophile, capable of attacking electrophilic centers through either the nitrogen or oxygen atoms. This dual reactivity is governed by the hard-soft acid-base principle, where the oxygen atom preferentially attacks hard electrophiles, while the nitrogen atom shows greater affinity for soft electrophiles [3] [4]. The tetrabutylammonium cation provides enhanced solubility in organic media without significantly altering the fundamental nucleophilic properties of the nitrite anion.

Studies have demonstrated that tetrabutylammonium nitrite readily undergoes nucleophilic substitution reactions with alkyl halides, following typical SN2 kinetics in polar aprotic solvents [5]. The reaction proceeds through a concerted mechanism involving backside attack by the nitrite ion on the carbon center, resulting in the formation of nitroalkanes with inversion of configuration at the reaction center. The rate of these reactions follows second-order kinetics, being first order in both the alkyl halide and the nitrite concentration.

The nucleophilic reactivity of tetrabutylammonium nitrite is influenced by several factors including solvent polarity, temperature, and the presence of competing nucleophiles. In dimethyl sulfoxide, the compound shows enhanced reactivity compared to protic solvents, where hydrogen bonding can reduce the nucleophilicity of the nitrite ion [6] . The activation parameters for these reactions indicate relatively low activation energies, consistent with the high nucleophilicity of the nitrite ion.

N-Nitrosation Mechanisms with Secondary Amines

The N-nitrosation of secondary amines by tetrabutylammonium nitrite represents a significant mechanistic pathway that has been extensively studied due to its relevance in pharmaceutical and environmental chemistry [7] [8]. The reaction proceeds through the formation of a nitrosonium ion (NO⁺) intermediate, which acts as the active nitrosating agent. This process requires the conversion of nitrite to the electrophilic nitrosonium species, typically facilitated by acidic conditions or specific catalysts.

Under mild conditions, tetrabutylammonium nitrite can effectively nitrosate secondary amines without requiring strongly acidic media, unlike sodium nitrite which typically requires pH values below 3 for efficient nitrosation [7] [9]. The mechanism involves initial protonation of the nitrite ion to form nitrous acid, followed by dehydration to generate the nitrosonium ion. This electrophilic species then attacks the lone pair of electrons on the amine nitrogen, leading to the formation of N-nitrosamines.

The kinetics of N-nitrosation reactions with tetrabutylammonium nitrite follow a complex rate law that depends on the concentrations of the amine, nitrite, and proton sources. The general rate expression can be written as Rate = k[Amine][NO₂⁻][H⁺], indicating the involvement of all three species in the rate-determining step [10] [11]. The reaction shows high selectivity for secondary amines over primary or tertiary amines, with secondary amines being orders of magnitude more reactive.

Mechanistic studies have revealed that the N-nitrosation process involves a stepwise mechanism rather than a concerted pathway. The first step involves the formation of a transient N-nitrosoammonium intermediate, which rapidly loses a proton to yield the stable N-nitrosamine product [12] [13]. The stereochemistry of the amine substrate can influence the reaction rate, with less sterically hindered amines showing higher reactivity.

The use of tetrabutylammonium nitrite in N-nitrosation reactions offers several advantages over traditional nitrite salts, including better solubility in organic solvents and reduced side reactions. The quaternary ammonium cation does not participate directly in the nitrosation mechanism but provides a more suitable reaction environment for organic substrates [9] [14].

Redox Activity in Oxygen-Transfer Reactions

Tetrabutylammonium nitrite exhibits significant redox activity, particularly in oxygen-transfer reactions where it serves as both an oxidizing agent and an oxygen atom donor. The nitrite ion can undergo reduction to nitric oxide (NO) while simultaneously transferring an oxygen atom to organic substrates, making it valuable for selective oxidation processes [15] [16] [17].

The oxygen-transfer mechanism involves the coordination of nitrite to metal centers or direct interaction with organic substrates. In metal-catalyzed systems, tetrabutylammonium nitrite coordinates to copper(II) or iron(III) centers, where it undergoes isomerization from κ²-O₂N to κ¹-NO₂ coordination mode. This isomerization is followed by oxygen atom transfer to suitable acceptors, resulting in the formation of oxidized products and the release of nitric oxide [16] [18].

Kinetic studies of oxygen-transfer reactions reveal that the rate depends on the electronic properties of both the nitrite complex and the oxygen acceptor. Electron-poor metal centers and electron-rich phosphines or other nucleophiles result in the fastest oxygen-transfer rates [16]. The activation barriers for these reactions are generally modest, typically ranging from 15-25 kcal/mol, indicating that oxygen transfer from nitrite is thermodynamically favorable under appropriate conditions.

The redox potential of the nitrite ion in tetrabutylammonium nitrite is influenced by the coordination environment and the nature of the oxygen acceptor. In coordination complexes, the nitrite ion can exist in multiple oxidation states, facilitating electron transfer processes. The compound has been shown to participate in both one-electron and two-electron transfer mechanisms, depending on the substrate and reaction conditions [19] [20].

Mechanistic investigations using computational methods have provided insights into the transition states involved in oxygen-transfer reactions. The calculations suggest that the oxygen transfer occurs through a concerted mechanism in some cases, while in others, it proceeds through discrete intermediates involving bridging oxygen atoms [16] [18]. The choice of mechanism depends on the nature of the acceptor molecule and the coordination environment of the nitrite ion.

Ambident Reactivity in SN1/SN2 Pathways

The ambident nature of the nitrite ion in tetrabutylammonium nitrite presents unique opportunities for regioselective synthesis, as the ion can attack electrophilic centers through either the nitrogen or oxygen atoms. This dual reactivity is particularly important in nucleophilic substitution reactions, where the choice of attacking atom determines the nature of the product formed [3] [4] [21].

In SN2 reactions, the regioselectivity of nitrite attack is primarily governed by the nature of the electrophile and the reaction conditions. Hard electrophiles, such as protonated carbonyl compounds and metal centers, preferentially react with the oxygen atom of nitrite, leading to the formation of nitrate esters or metal-oxygen bonds. In contrast, soft electrophiles, including alkyl halides and organic tosylates, are more likely to undergo attack at the nitrogen atom, resulting in the formation of nitroalkanes [3] [4].

The SN1 mechanism involving tetrabutylammonium nitrite is less common but occurs with tertiary alkyl substrates that can form stable carbocations. In these reactions, the nitrite ion can attack the carbocation intermediate through either the nitrogen or oxygen atom, leading to a mixture of products. The product distribution depends on the relative nucleophilicity of the two sites and the stability of the resulting products [22] [23].

Kinetic studies of ambident reactions reveal that the rate constants for nitrogen attack are generally higher than those for oxygen attack in most organic solvents. This preference is attributed to the higher nucleophilicity of the nitrogen lone pair compared to the oxygen lone pairs in the nitrite ion. However, the selectivity can be reversed in the presence of Lewis acids or under specific solvation conditions that preferentially activate one of the nucleophilic sites [3] [24].

The stereochemical outcome of ambident nucleophilic substitution depends on the mechanism involved. SN2 reactions proceed with inversion of configuration regardless of whether the attack occurs at nitrogen or oxygen, while SN1 reactions can lead to racemization or retention of configuration depending on the lifetime of the carbocation intermediate and the nature of the ion pairing [6] [25].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant